Phenolphthalein glucuronide
Overview
Description
Phenolphthalein glucuronide is a chemical compound derived from phenolphthalein, a well-known pH indicator. It is formed by the conjugation of phenolphthalein with glucuronic acid, resulting in a glucuronide derivative. This compound is often used as a substrate in enzymatic assays to detect the activity of β-glucuronidase, an enzyme that hydrolyzes glucuronides.
Mechanism of Action
Target of Action
Phenolphthalein glucuronide primarily targets the β-glucuronidase enzyme . This enzyme is involved in the hydrolysis of glucuronides, a step in the process of drug metabolism carried out in the liver .
Mode of Action
This compound acts as a substrate for β-glucuronidase . When this compound is metabolized by the enzyme, it results in the release of phenolphthalein . This interaction with its target enzyme is crucial for its function and any resulting changes in the body.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucuronidation pathway . This pathway is part of phase II drug metabolism, where compounds are made more water-soluble to facilitate their excretion. The action of this compound in this pathway can influence the metabolism and excretion of other drugs.
Result of Action
The action of this compound results in the release of phenolphthalein . Phenolphthalein has been used for symptomatic relief of constipation and bowel cleansing prior to medical procedures . Therefore, the action of this compound can indirectly contribute to these effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of β-glucuronidase can be affected by the pH of the environment . Additionally, factors such as diet, age, and health status can influence the levels of β-glucuronidase in the body, thereby affecting the action of this compound.
Biochemical Analysis
Biochemical Properties
Phenolphthalein glucuronide interacts with the enzyme β-glucuronidase . This interaction is crucial in the process of determining the activity of β-glucuronidase . The enzyme β-glucuronidase catalyzes the hydrolysis of this compound, leading to the release of phenolphthalein .
Cellular Effects
It is known that the compound is involved in the metabolism of drugs in the gastrointestinal tract
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with β-glucuronidase . The compound serves as a substrate for this enzyme, which catalyzes its hydrolysis, leading to the release of phenolphthalein . This process is part of the body’s mechanism for eliminating xenobiotics, therapeutic drugs, and endogenous compounds .
Metabolic Pathways
This compound is involved in the glucuronidation pathway, a major phase II metabolic reaction in the body . In this pathway, the compound interacts with the enzyme β-glucuronidase . The enzyme catalyzes the hydrolysis of this compound, leading to the release of phenolphthalein .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenolphthalein glucuronide can be synthesized through the enzymatic reaction of phenolphthalein with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. The reaction typically occurs under mild conditions, with a pH range of 6.8 to 7.4 and a temperature of 37°C. The reaction can be monitored by the release of phenolphthalein, which can be detected spectrophotometrically .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant enzymes to catalyze the glucuronidation reaction. The process is optimized for large-scale production by controlling parameters such as enzyme concentration, substrate concentration, pH, and temperature. The product is then purified using techniques such as solid-phase extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenolphthalein glucuronide primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This enzyme cleaves the glucuronide bond, releasing free phenolphthalein and glucuronic acid .
Common Reagents and Conditions
Hydrolysis: β-glucuronidase enzyme, pH 6.8, 37°C
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions under standard conditions.
Major Products
The major product of the hydrolysis reaction is free phenolphthalein, which can be detected and quantified using spectrophotometric methods .
Scientific Research Applications
Phenolphthalein glucuronide is widely used in scientific research for the following applications:
Enzymatic Assays: It serves as a chromogenic substrate for detecting β-glucuronidase activity in various biological samples, including fecal bacteria and liver tissues.
Drug Metabolism Studies: It is used to study the metabolism of drugs that undergo glucuronidation, providing insights into the pharmacokinetics and pharmacodynamics of these drugs.
Comparison with Similar Compounds
Phenolphthalein glucuronide can be compared with other glucuronide derivatives such as:
4-Nitrophenyl β-D-glucuronide: Used as a substrate for β-glucuronidase assays, but releases 4-nitrophenol instead of phenolphthalein.
Naphthol AS-BI β-D-glucuronide: Another substrate for β-glucuronidase, releasing naphthol AS-BI upon hydrolysis.
This compound is unique due to its chromogenic properties, which allow for easy detection and quantification of β-glucuronidase activity. Its high water solubility and stability make it a preferred choice for various enzymatic assays .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32/h1-12,19-22,25,27-30H,(H,31,32)/t19-,20-,21+,22-,25+,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJYOZKDDSONLX-XADSOVDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6820-54-8 (hydrochloride salt) | |
Record name | Phenolphthalein glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15265-26-6 | |
Record name | Phenolphthalein glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENOLPHTHALEIN GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S390I6642 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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